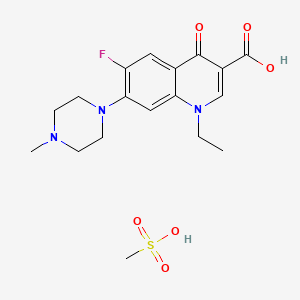

Pefloxacin mesylate

Vue d'ensemble

Description

Le Pegfilgrastim est une forme PEGylée de l'analogue du facteur de stimulation des colonies de granulocytes (G-CSF) humain recombinant, le filgrastim. Il est principalement utilisé pour stimuler la production de globules blancs (neutrophiles) afin de réduire le risque d'infection chez les patients recevant une chimiothérapie . Le Pegfilgrastim a une demi-vie plus longue que le filgrastim, ce qui permet des administrations moins fréquentes .

Méthodes De Préparation

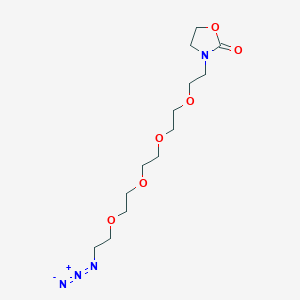

Voies de synthèse et conditions de réaction : Le Pegfilgrastim est synthétisé par l'attachement covalent d'un groupement de polyéthylène glycol (PEG) à l'extrémité N-terminale du filgrastim. Le processus de PEGylation implique la réaction du filgrastim avec un réactif PEG dans des conditions contrôlées. La réaction de PEGylation est généralement réalisée dans un tampon aqueux à un pH et une température spécifiques pour garantir une efficacité de conjugaison optimale .

Méthodes de production industrielle : La production industrielle de Pegfilgrastim implique la technologie de l'ADN recombinant pour produire du filgrastim dans des cellules bactériennes, suivie d'une PEGylation. Le processus comprend les étapes de fermentation, de purification, de PEGylation et de purification finale pour obtenir le produit souhaité avec une pureté et une activité élevées .

Analyse Des Réactions Chimiques

Types de réactions : Le Pegfilgrastim subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le processus de PEGylation lui-même est une forme de réaction de substitution où le groupement PEG est attaché à la protéine .

Réactifs et conditions courants : Les réactifs courants utilisés dans le processus de PEGylation comprennent les dérivés de succinimide du polyéthylène glycol. Les conditions de réaction impliquent généralement un pH et une température contrôlés pour garantir une conjugaison efficace .

Principaux produits formés : Le principal produit formé à partir de la réaction de PEGylation est le Pegfilgrastim, qui est un conjugué de filgrastim et de polyéthylène glycol. Le processus de PEGylation améliore la stabilité et la demi-vie de la protéine, ce qui la rend plus adaptée à une utilisation thérapeutique .

Applications de la recherche scientifique

Le Pegfilgrastim a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la médecine et de la biologie. Il est utilisé pour réduire l'incidence de la neutropénie fébrile chez les patients recevant une chimiothérapie, améliorant ainsi leur survie globale et leur qualité de vie . Le Pegfilgrastim est également utilisé dans des études de recherche pour comprendre les mécanismes de production et de fonction des neutrophiles .

Mécanisme d'action

Le Pegfilgrastim exerce ses effets en se liant au récepteur du G-CSF sur les cellules hématopoïétiques, stimulant la prolifération, la différenciation et l'activation des neutrophiles . La PEGylation du filgrastim augmente sa demi-vie, ce qui permet une stimulation soutenue de la production de neutrophiles . Les cibles moléculaires impliquées dans ce processus comprennent le récepteur du G-CSF et les voies de signalisation en aval qui régulent la production et la fonction des neutrophiles .

Applications De Recherche Scientifique

Pegfilgrastim has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used to reduce the incidence of febrile neutropenia in patients undergoing chemotherapy, thereby improving their overall survival and quality of life . Pegfilgrastim is also used in research studies to understand the mechanisms of neutrophil production and function .

Mécanisme D'action

Pegfilgrastim exerts its effects by binding to the G-CSF receptor on hematopoietic cells, stimulating the proliferation, differentiation, and activation of neutrophils . The PEGylation of filgrastim increases its half-life, allowing for sustained stimulation of neutrophil production . The molecular targets involved in this process include the G-CSF receptor and downstream signaling pathways that regulate neutrophil production and function .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires au Pegfilgrastim comprennent le filgrastim, le lipegfilgrastim et d'autres analogues du G-CSF .

Comparaison : Comparé au filgrastim, le Pegfilgrastim a une demi-vie plus longue et nécessite des administrations moins fréquentes, ce qui le rend plus pratique pour les patients . Le lipegfilgrastim est une autre forme PEGylée du filgrastim avec une demi-vie encore plus longue que le Pegfilgrastim . L'avantage unique du Pegfilgrastim réside dans son équilibre entre l'efficacité et la commodité de l'administration, ce qui en fait un choix privilégié pour de nombreux patients recevant une chimiothérapie .

Propriétés

Numéro CAS |

208265-92-3 |

|---|---|

Formule moléculaire |

C27H46N4O19 |

Poids moléculaire |

730.7 g/mol |

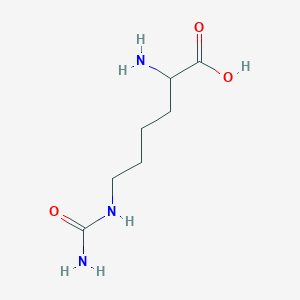

Nom IUPAC |

(2R,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C27H46N4O19/c1-10(16(28)23(40)41)48-24-18(30-11(2)33)21(39)20(38)14(49-24)9-47-27(25(42)43)6-12(34)17(22(50-27)19(37)13(35)8-32)31-15(36)7-29-26(44)46-5-4-45-3/h10,12-14,16-22,24,32,34-35,37-39H,4-9,28H2,1-3H3,(H,29,44)(H,30,33)(H,31,36)(H,40,41)(H,42,43)/t10-,12+,13-,14-,16+,17-,18-,19-,20+,21-,22-,24+,27-/m1/s1 |

Clé InChI |

GAQMWPRWVIGRRV-IVDGIBIRSA-N |

SMILES |

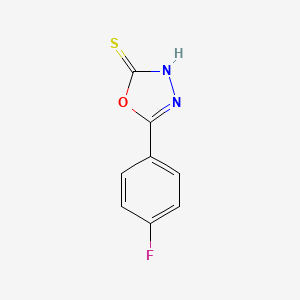

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |

SMILES isomérique |

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |

SMILES canonique |

CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |

Numéros CAS associés |

70458-92-3 (Parent) |

Solubilité |

Water-soluble |

Origine du produit |

United States |

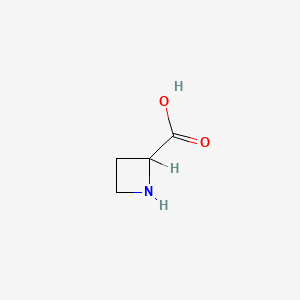

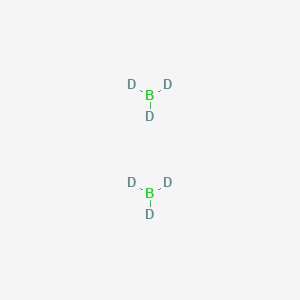

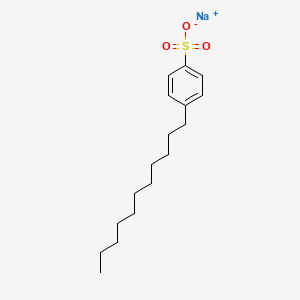

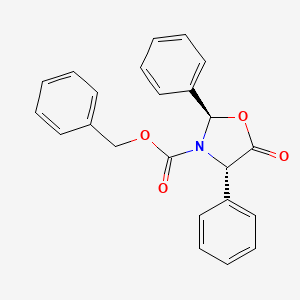

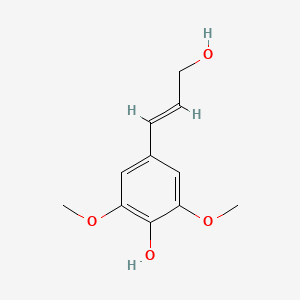

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.